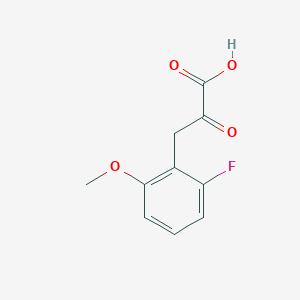

3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid

Description

3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid is a fluorinated aromatic compound featuring a 2-oxopropanoic acid backbone (CH3-CO-COOH) substituted with a phenyl group bearing fluorine and methoxy groups at the 2- and 6-positions, respectively . The fluorine and methoxy substituents influence its electronic properties, enhancing lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9FO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

FMJNKVNHZOKNIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-6-methoxyphenylboronic acid.

Reaction with Acetyl Chloride: The boronic acid is reacted with acetyl chloride in the presence of a palladium catalyst to form the desired product.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The keto group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on 2-Oxopropanoic Acid Derivatives

Key Observations:

- Fluorine, being smaller, improves metabolic stability and lipophilicity .

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., in ) introduce hydrogen-bonding capacity, affecting solubility and enzyme interactions. Methoxy groups enhance electron-donating effects, altering aromatic ring reactivity .

Functional Group Modifications

2-Oxopropanoic Acid vs. Acetic Acid Derivatives

- 2-(2-Fluoro-6-methoxyphenyl)acetic acid (CAS 16775-62, ): Lacks the ketone group at C2, reducing α-keto acid reactivity. Used as a building block in peptide synthesis.

- Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (): Features an esterified 2-oxopropanoic acid moiety, enabling greater stability in organic solvents.

Commercial Availability and Stability

- Storage Conditions : Analogs like 2-(2-Fluoro-6-methoxyphenyl)acetic acid require refrigeration (), indicating sensitivity to degradation. The target compound likely shares similar stability challenges due to the α-keto acid group .

- Purity and Pricing : High-purity fluorinated analogs (e.g., >97% purity in ) are costly (e.g., 1 g of 2-(2-Fluoro-6-methoxyphenyl)acetic acid costs ¥22,000), reflecting synthesis complexity .

Biological Activity

3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid features a keto acid structure with a fluoro and methoxy substitution on the aromatic ring, which may influence its biological interactions. The general structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have indicated that 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.0195 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL | |

| C. albicans | 0.039 mg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various in vitro assays. Notably, it was found to inhibit protein denaturation, a common mechanism underlying inflammation.

Table 2: Anti-inflammatory Activity Data

| Compound | Inhibition (%) at 100 μg/mL | Reference |

|---|---|---|

| 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid | 40% | |

| Diclofenac sodium | 41% |

The compound demonstrated comparable efficacy to diclofenac, a standard anti-inflammatory drug.

The biological activity of 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid is likely attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth.

- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokine production or modulate signaling pathways involved in inflammation.

Case Studies

Several studies have explored the therapeutic potential of this compound in various disease models:

- In Vivo Studies on Infection Models : Research demonstrated that administration of the compound resulted in significant reductions in bacterial load in infected tissues, indicating its potential as an antibiotic agent.

- Inflammation Models : In rodent models of inflammation, treatment with the compound led to decreased swelling and pain response, supporting its application in inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.